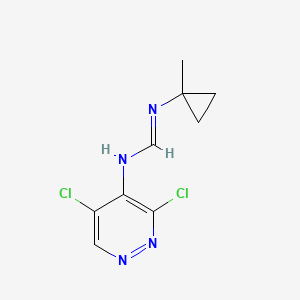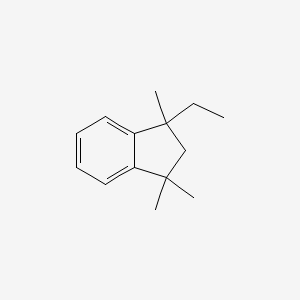
(6-fluoroquinolin-4-yl) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-fluoroquinolin-4-yl) trifluoromethanesulfonate is a fluorinated quinoline derivative. Fluorinated quinolines are known for their significant biological activities and have been extensively studied for their applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties that are valuable in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-fluoroquinolin-4-yl) trifluoromethanesulfonate typically involves the introduction of a trifluoromethanesulfonate group to a fluorinated quinoline precursor. One common method is the reaction of 6-fluoroquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (6-fluoroquinolin-4-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., sodium hydride) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products:
Nucleophilic Substitution: Products include substituted quinolines with various functional groups.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.
Wissenschaftliche Forschungsanwendungen
(6-fluoroquinolin-4-yl) trifluoromethanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (6-fluoroquinolin-4-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets. In biological systems, fluorinated quinolines are known to inhibit enzymes such as bacterial DNA gyrase, which is essential for DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making these compounds effective antibacterial agents . The exact molecular pathways and targets can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Fluoroquinolones: These are a class of antibiotics that include compounds like ciprofloxacin and levofloxacin.
Other Fluorinated Quinolines: Compounds such as 6-fluoro-4-ethoxyquinolin-2-carboxylic acid and 2-(6-fluoroquinolin-4-yl)-1-alkoxypropan-2-ol have similar structures and applications.
Uniqueness: (6-fluoroquinolin-4-yl) trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and properties. This functional group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H5F4NO3S |
|---|---|
Molekulargewicht |
295.21 g/mol |
IUPAC-Name |
(6-fluoroquinolin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5F4NO3S/c11-6-1-2-8-7(5-6)9(3-4-15-8)18-19(16,17)10(12,13)14/h1-5H |
InChI-Schlüssel |
MHCJCOFQGHLOAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CC(=C2C=C1F)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-ethyl-4-[[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid](/img/structure/B13938106.png)
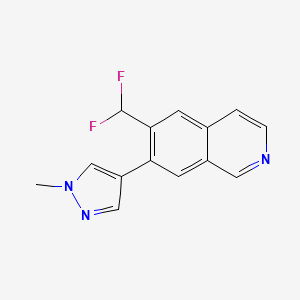
![N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide](/img/structure/B13938125.png)
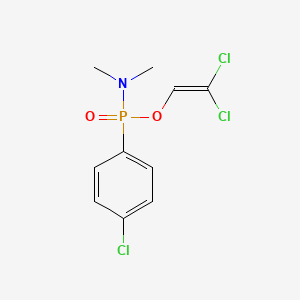
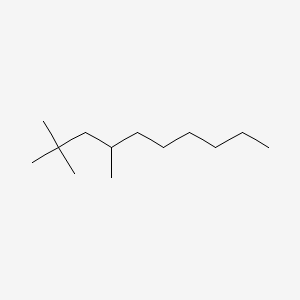
![3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13938151.png)
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
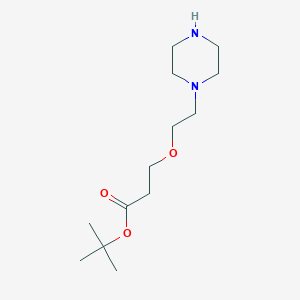
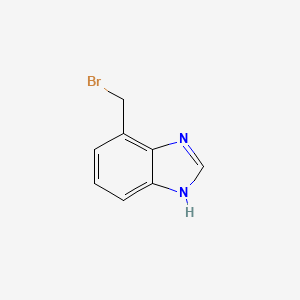
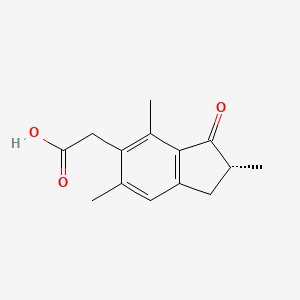
![n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide](/img/structure/B13938191.png)
